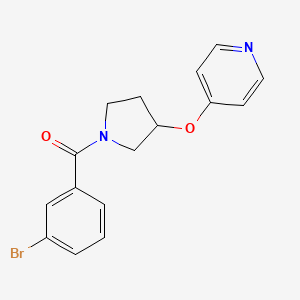

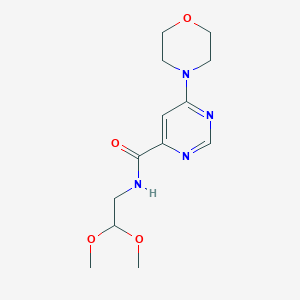

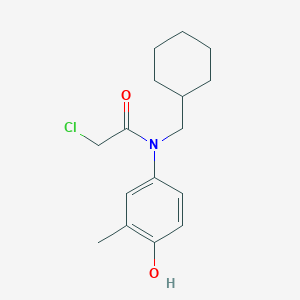

![molecular formula C14H11N3OS2 B2397748 3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide CAS No. 478063-22-8](/img/structure/B2397748.png)

3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide

Descripción general

Descripción

The compound “3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains thiophene rings, which are five-membered aromatic rings with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the aromatic rings. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties, such as the ability to form hydrogen bonds or coordinate to metal ions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrrole and thiophene rings are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación

Antibacterial Properties

- A series of compounds including 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid hydrazides, which are structurally related to the queried compound, demonstrated notable antibacterial properties (Kostenko et al., 2015).

- Another relevant study synthesized derivatives similar to the target compound and found them to possess antibacterial properties as well (Kostenko et al., 2015).

Anticancer Activity

- Research involving the synthesis of compounds structurally related to the target molecule indicated significant anticancer activity, particularly against colon and liver carcinoma cell lines (Gomha et al., 2015).

- Another study found that certain pyrrolone derivatives, akin to the compound , exhibited notable antitumor activity against human carcinoma cell lines (Ramadan et al., 2020).

- Novel thiophenecarbohydrazide derivatives, similar to the target compound, were synthesized and showed significant antitumor and antioxidant activities (Abu‐Hashem et al., 2010).

Other Applications

- Compounds structurally related to the target molecule were used in the synthesis of processable electrochromic and fluorescent polymers, demonstrating versatile applications in materials science (Cihaner & Algi, 2008).

- Another study synthesized novel tritopic hydrazone ligands from similar compounds and explored their potential in new drug research, focusing on their antibacterial and antifungal properties (Rupa et al., 2022).

Direcciones Futuras

Given the interesting structure of this compound, it could be a subject of future research in various fields, including organic synthesis, medicinal chemistry, and materials science. Its synthesis and properties could be explored, and it could be tested for biological activity or used as a building block for the synthesis of more complex molecules .

Mecanismo De Acción

Target of Action

Related compounds have been used in the construction of immunosensors for the detection of calreticulin (calr), a protein biomarker .

Mode of Action

It is known that the compound is involved in the construction of immunosensors, which are designed to detect specific biomarkers such as calr .

Biochemical Pathways

It can be inferred that the compound may play a role in the immune response pathway, given its use in the construction of immunosensors .

Result of Action

The compound’s use in the construction of immunosensors suggests that it may play a role in the detection of specific biomarkers, potentially leading to the identification of certain diseases .

Propiedades

IUPAC Name |

3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIXWSAXCYRWFX-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329411 | |

| Record name | 3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478063-22-8 | |

| Record name | 3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

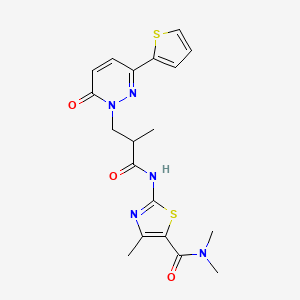

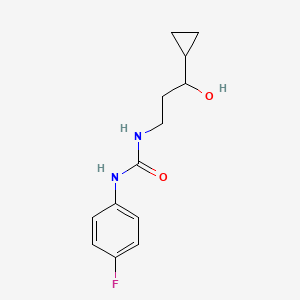

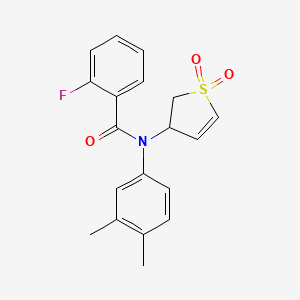

![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)

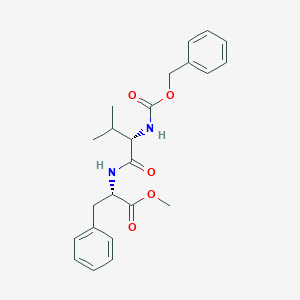

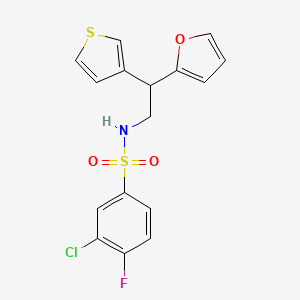

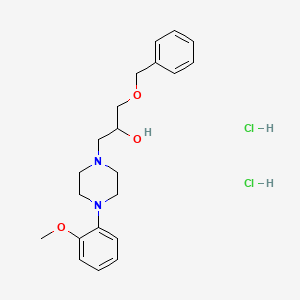

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)

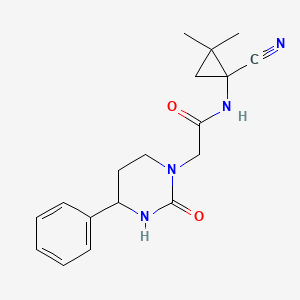

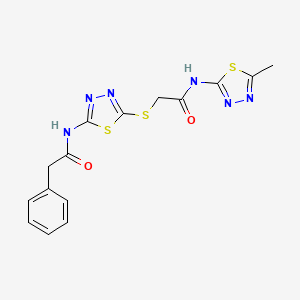

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)